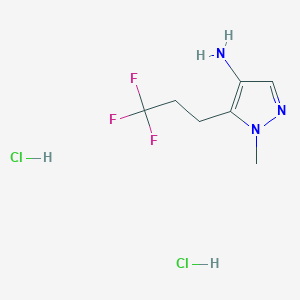

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives, which are relevant to the analysis of the compound due to the shared pyrazole core structure. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the preparation of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles . Another method includes an electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones . Additionally, ionic liquids have been used as eco-friendly catalysts for synthesizing 4-pyrazolyl 1,4-dihydropyridines . These methods highlight the versatility and adaptability of pyrazole synthesis under various conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can exhibit tautomerism, as demonstrated by the Schiff base derivatives of 4-acylpyrazolone . The crystal structure analysis of these compounds provides insights into their stability and tautomer preference. Furthermore, the structural analysis of pyrazolo[1,5-a]pyrimidine derivatives reveals their potential as fluorescent molecules due to the presence of trifluoromethyl groups, which can enhance their electronic properties .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, as seen in the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines . The reactivity of these compounds can be influenced by the presence of substituents such as trifluoromethyl groups, which can affect their biological activity and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of trifluoromethyl groups can significantly alter the lipophilicity, acidity, and electronic properties of these compounds . These modifications can lead to enhanced biological activities, as seen in the antimycobacterial activity of certain pyrazole derivatives and the anticancer properties of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthesis and Comparison of Reactivity : The reactivity of pyrazole derivatives, similar to 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride, has been studied in the context of nucleophilic substitution reactions. These compounds react with various agents such as ammonia, amines, and thiols, demonstrating versatile reactivity and potential for synthesis of diverse compounds (Dalinger et al., 2013).

Synthesis of Pyrazolo Pyrimidines : Research has also been conducted on the synthesis of pyrazolo pyrimidines, which are structurally similar to the chemical . These compounds have shown significant biological activities, indicating potential applications in medicinal chemistry (Xu Li-feng, 2011).

Chemical Modification and Derivative Synthesis

Modification with Fluorine-Containing Heterocycles : Studies have explored the modification of biologically active amides and amines with fluorine-containing heterocycles. This kind of chemical modification could be relevant for this compound, suggesting its potential in the development of fluorine-containing heterocyclic derivatives (Sokolov & Aksinenko, 2012).

Efficient Synthesis of Substituted Pyrazoles : Research has demonstrated efficient methods for synthesizing alkyl amino and thioether substituted pyrazoles. These methods could be applicable for creating derivatives of this compound (Sakya & Rast, 2003).

Structural and Biological Studies

- Crystal Study and Biological Activities : The structural analysis and biological activities of pyrazole derivatives have been extensively studied. Research includes X-Ray crystallography and the identification of pharmacophore sites, which could be relevant for understanding the structural and biological properties of this compound (Titi et al., 2020).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

1-methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3.2ClH/c1-13-6(5(11)4-12-13)2-3-7(8,9)10;;/h4H,2-3,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEYVJXUFXRAQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)CCC(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001474.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)

![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)

![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)

![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)